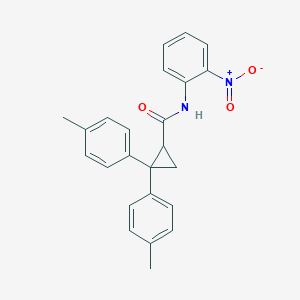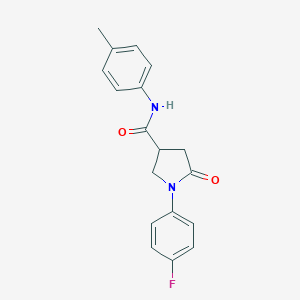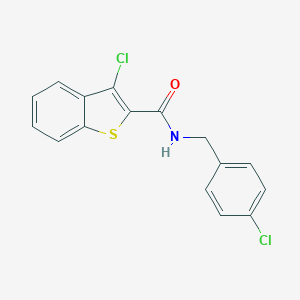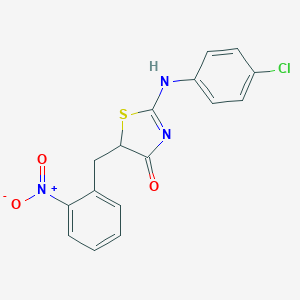
2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antibacterial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is not well understood. However, it has been suggested that the compound may exert its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. The anticancer activity of the compound may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. The compound has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum antibacterial and antifungal activities. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one. One area of interest is the development of more potent derivatives of the compound with improved antibacterial, antifungal, and anticancer activities. Another area of research is the investigation of the compound's potential use as an anti-inflammatory agent. Additionally, the compound's mechanism of action and its effects on various biochemical pathways could be further explored to gain a better understanding of its therapeutic potential.
Méthodes De Synthèse
2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one can be synthesized by the reaction of 4-chlorobenzaldehyde and 2-nitrobenzylamine in the presence of thiosemicarbazide. The reaction takes place in ethanol at room temperature, and the final product is obtained after recrystallization from ethanol.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-11-5-7-12(8-6-11)18-16-19-15(21)14(24-16)9-10-3-1-2-4-13(10)20(22)23/h1-8,14H,9H2,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXCPVPYRLIKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219554-83-3 |
Source


|
| Record name | 2-((4-CHLOROPHENYL)IMINO)-5-(2-NITROBENZYL)-1,3-THIAZOLIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methyloxy)phenyl]-2-{5-[5-({[4-(methyloxy)phenyl]amino}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]naphthalen-1-yl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B400285.png)
![2-(6-{5-[(4-methoxyanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}pyridin-2-yl)-N-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B400287.png)
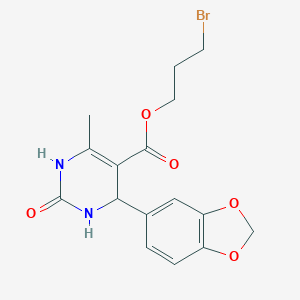


![5-(4-tert-butylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B400292.png)
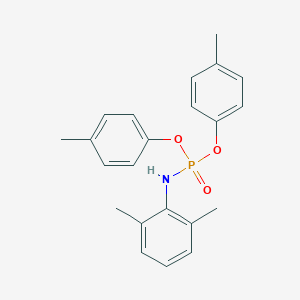


![Bis(4-methylphenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B400299.png)
